molecular formula C9H9N3 B13119339 Cinnolin-5-ylmethanamine

Cinnolin-5-ylmethanamine

Katalognummer: B13119339
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: DSKCFYDDBCXEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinnolin-5-ylmethanamine is a compound that belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure that contains two nitrogen atoms at positions 1 and 2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cinnolin-5-ylmethanamine typically involves the formation of the cinnoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of ortho-substituted anilines with nitriles under acidic conditions to form the cinnoline ring. Subsequent functionalization can introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lipozyme® TL IM can be used to enhance the efficiency of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Cinnolin-5-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while substitution reactions can produce a variety of cinnoline derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Cinnolin-5-ylmethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of cinnolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling molecules involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cinnolin-5-ylmethanamine is unique due to its specific positioning of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C9H9N3

Molekulargewicht

159.19 g/mol

IUPAC-Name

cinnolin-5-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H,6,10H2

InChI-Schlüssel

DSKCFYDDBCXEOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CN=NC2=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.